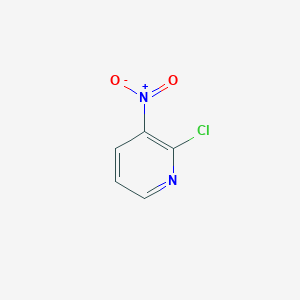

2-Chlor-3-nitropyridin

Übersicht

Beschreibung

2-Chloro-3-nitropyridine is a chemical compound with the empirical formula C5H3ClN2O2 . It has a molecular weight of 158.54 and is typically found in the form of a yellow crystalline powder .

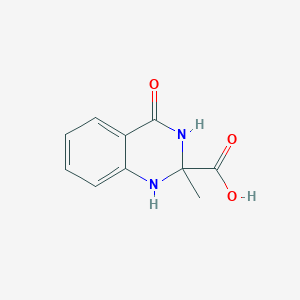

Molecular Structure Analysis

The IUPAC Standard InChI for 2-Chloro-3-nitropyridine is InChI=1S/C5H3ClN2O2/c6-5-4 (8 (9)10)2-1-3-7-5/h1-3H . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a nitro group attached.Chemical Reactions Analysis

Nitropyridines, including 2-Chloro-3-nitropyridine, can undergo a variety of reactions. For example, when reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .Physical And Chemical Properties Analysis

2-Chloro-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 260.3±20.0 °C at 760 mmHg, and a flash point of 111.2±21.8 °C . It has a molar refractivity of 35.8±0.3 cm3 and a molar volume of 106.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthese von Imidazo[4,5-b]pyridin-Verbindungen

2-Chlor-3-nitropyridin wird als Ausgangsmaterial bei der Synthese von Imidazo[4,5-b]pyridin-Verbindungen verwendet. Diese Verbindungen haben verschiedene Anwendungen, unter anderem als pharmazeutische Zwischenprodukte und in der Materialwissenschaft .

Nucleophile Substitutionsreaktionen

Es dient als Reaktant bei nucleophilen Substitutionsreaktionen mit Aminen, um Zwischenverbindungen wie N-substituiertes Pyridin-2-amin zu bilden, das in der chemischen Synthese weiterverwendet werden kann .

Vicariierende nucleophile Substitution

this compound kann vicariierende nucleophile Substitutionsreaktionen eingehen, die nützlich sind, um funktionelle Gruppen in den Pyridinring einzuführen, wodurch seine Nützlichkeit in der organischen Synthese erweitert wird .

Oxidative Substitutionsreaktionen

Diese Verbindung ist auch an oxidativen Substitutionsreaktionen beteiligt, die besonders nützlich sind, um den Pyridinring zu modifizieren, indem verschiedene Substituenten an Positionen para zur Nitrogruppe eingeführt werden .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird this compound zur Entwicklung neuer Medikamentenkandidaten verwendet, insbesondere solcher, die auf bestimmte biologische Pfade abzielen, an denen Pyridinderivate beteiligt sind .

Materialwissenschaftliche Anwendungen

Die Verbindung findet Anwendung in der Materialwissenschaft zur Entwicklung neuer Materialien mit gewünschten Eigenschaften, wobei die Reaktivität der Nitro- und Chlorogruppen am Pyridinring genutzt wird .

Analytische Chemie

Es kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um andere Substanzen durch vergleichende Analyse zu identifizieren oder zu quantifizieren .

Bildungs- und Forschungslabore

Schließlich wird this compound häufig in Bildungs- und Forschungslaboren verwendet, um Techniken der organischen Synthese zu lehren und experimentelle Forschungsarbeiten durchzuführen .

Safety and Hazards

Wirkmechanismus

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Biochemical Pathways

It is used in the synthesis of various derivatives, including imidazo[4,5-c]pyridines . These derivatives can potentially interact with various biochemical pathways, leading to a range of downstream effects.

Result of Action

It is known that the compound can be used to synthesize a variety of derivatives, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .

Eigenschaften

IUPAC Name |

2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOLETYDNTVQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063929 | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5470-18-8, 34515-82-7 | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34515-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloro-3-nitropyridine?

A1: 2-Chloro-3-nitropyridine has the molecular formula C5H3ClN2O2 and a molecular weight of 170.56 g/mol. []

Q2: What are some key spectroscopic characteristics of 2-Chloro-3-nitropyridine?

A2:

- NMR Spectroscopy: 1H NMR and 13C NMR data have been instrumental in characterizing 2-Chloro-3-nitropyridine and its derivatives, especially in discerning isomeric structures. [, ]

- UV-Vis Spectroscopy: Studies have revealed a characteristic ultraviolet absorption band in the 350–420 nm region, attributed to a "quinonoid" charge-transfer form in the excited state. []

- Infrared Spectroscopy: Infrared analyses have provided insights into the NH stretching frequencies of derivatives, correlating with observations from UV-Vis spectra. []

- Electron Spin Resonance (ESR) Spectroscopy: ESR studies have been conducted on the anion radical of 2-Chloro-3-nitropyridine, providing information about hyperfine splitting constants and electronic structure. []

Q3: How does the choice of solvent impact reactions involving 2-Chloro-3-nitropyridine?

A3: Solvent selection significantly influences the reactivity of 2-Chloro-3-nitropyridine. For instance, in Ullmann carbon-carbon coupling reactions, DMF proved superior to DMA or NMP, leading to faster reaction rates, shorter initiation times, higher yields, and reduced byproduct formation. [] Conversely, in nucleophilic substitution reactions with aryloxide ions, methanol was found to be a suitable solvent. []

Q4: Is 2-Chloro-3-nitropyridine known to exhibit catalytic properties?

A4: While 2-Chloro-3-nitropyridine is not typically employed as a catalyst, it serves as a crucial starting material in synthesizing various heterocyclic compounds with potential catalytic applications. This is largely due to its reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Q5: Can you provide examples of reactions where 2-Chloro-3-nitropyridine acts as a key synthon?

A5:

- Synthesis of Imidazo[4,5-b]pyridine: 2-Chloro-3-nitropyridine serves as a common precursor in synthesizing imidazo[4,5-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. [, , ]

- Diazathianthrenes and Diazaphenoxaselenines: This compound has been utilized in constructing novel heterocyclic systems like diazathianthrenes and diazaphenoxaselenines, further expanding the repertoire of accessible chemical entities. [, ]

- 4-Azaindole Synthesis: An improved method for synthesizing 4-azaindole relies on 2-Chloro-3-nitropyridine as the starting material, highlighting its utility in accessing important heterocycles. []

Q6: Have computational methods been employed to study 2-Chloro-3-nitropyridine?

A6: Yes, computational chemistry has played a role in understanding the properties and reactivity of 2-Chloro-3-nitropyridine. For example:

- Conformational Analysis: AM1 calculations combined with 1H NMR data helped elucidate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-3-nitropyridine. []

- Electronic Structure Calculations: EHT calculations have been used to determine the positions of substituents in heteroaromatic pentalenes synthesized from 2-Chloro-3-nitropyridine. []

Q7: How do structural modifications of 2-Chloro-3-nitropyridine influence its reactivity?

A7:

- Position of the Nitro Group: The position of the nitro group with respect to the chlorine atom greatly influences the reactivity. For instance, 2-chloro-5-nitropyridine (para-like) generally exhibits higher reactivity towards nucleophilic aromatic substitution compared to 2-chloro-3-nitropyridine (ortho-like). This difference is attributed to the stability of the para-quinonoid intermediate formed during the reaction. [, , ]

- Nature of the Nucleophile: The reactivity of 2-Chloro-3-nitropyridine varies depending on the nucleophile employed. Studies with various nucleophiles like arenethiolates [] and aliphatic amines [] reveal the influence of nucleophile strength and steric factors on reaction rates and selectivity.

Q8: Are there specific formulation strategies reported to improve the stability or bioavailability of 2-Chloro-3-nitropyridine or its derivatives?

A8: The provided research primarily focuses on the synthetic utility of 2-Chloro-3-nitropyridine and its derivatives. Information regarding specific formulation strategies to enhance its stability or bioavailability is limited.

Q9: What safety precautions are necessary when handling 2-Chloro-3-nitropyridine?

A9: As with any chemical, appropriate safety data sheets should be consulted and followed. While specific toxicology data might not be available for this compound, its reactivity suggests it could be harmful if not handled properly.

Q10: Has the environmental impact of 2-Chloro-3-nitropyridine been investigated?

A10: The provided research primarily focuses on the synthetic utility of 2-Chloro-3-nitropyridine. Comprehensive studies on its environmental impact, degradation pathways, and ecotoxicological effects are limited.

Q11: What analytical techniques are commonly used to characterize and quantify 2-Chloro-3-nitropyridine?

A11: Common techniques for characterizing 2-Chloro-3-nitropyridine and its derivatives include NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. [, , , , ] Specific analytical methods for quantification would likely depend on the application and matrix.

Q12: What is the therapeutic potential of 2-Chloro-3-nitropyridine and its derivatives?

A12: While 2-Chloro-3-nitropyridine itself might not possess direct therapeutic applications, it serves as a valuable building block in synthesizing a diverse array of heterocyclic compounds with potential biological activities. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.